Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5Cl2F3O3 and a molecular weight of 289.04 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 2,6-dichlorobenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Methyl 4-(trifluoromethoxy)benzoate:
Methyl 2,6-dichloro-4-methoxybenzoate: Contains a methoxy group instead of a trifluoromethoxy group, leading to differences in chemical behavior and biological activity.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O3/c1-16-8(15)7-5(10)2-4(3-6(7)11)17-9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGNRDNLZYIWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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